trans-Octahydro-1H-1-pyrindine

Stereochemical reactivity Protecting group removal Synthetic intermediate quality control

trans-Octahydro-1H-1-pyrindine (IUPAC: (4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine) is a saturated bicyclic heterocyclic amine with a fused cyclopentane–piperidine ring system and a bridgehead nitrogen atom (C₈H₁₅N, MW 125.21 g/mol). The compound belongs to the octahydro-1-pyrindine class of nitrogen-containing heterocycles, which serve as conformationally restricted scaffolds in medicinal chemistry and as key intermediates for pharmaceutical agents including local anesthetics and antiarrhythmics.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 39494-05-8
Cat. No. B12641657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Octahydro-1H-1-pyrindine
CAS39494-05-8
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CCCNC2C1
InChIInChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8+/m1/s1
InChIKeyCJNWCWVQGCSQRA-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Octahydro-1H-1-pyrindine (CAS 39494-05-8): Stereochemically Defined Bicyclic Amine Building Block for Pharmaceutical R&D and Agrochemical Synthesis


trans-Octahydro-1H-1-pyrindine (IUPAC: (4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine) is a saturated bicyclic heterocyclic amine with a fused cyclopentane–piperidine ring system and a bridgehead nitrogen atom (C₈H₁₅N, MW 125.21 g/mol) [1]. The compound belongs to the octahydro-1-pyrindine class of nitrogen-containing heterocycles, which serve as conformationally restricted scaffolds in medicinal chemistry and as key intermediates for pharmaceutical agents including local anesthetics and antiarrhythmics. Its trans ring-fusion stereochemistry imposes a distinct three-dimensional geometry that differentiates it from its cis isomer and other bicyclic amine scaffolds such as decahydroquinoline and octahydroindole [2][3].

Why Generic Substitution of trans-Octahydro-1H-1-pyrindine (CAS 39494-05-8) with Its Cis Isomer or Other Bicyclic Amines Carries Procurement Risk


The trans-octahydro-1H-1-pyrindine scaffold cannot be generically substituted because its ring-fusion stereochemistry directly governs both chemical reactivity and biological target engagement. Experimental data demonstrate that cis- and trans-octahydro-1-pyrindines exhibit markedly different debenzoylation rates under identical conditions, and their N-benzoyl derivatives display distinct infrared absorption profiles in the diagnostically critical 1630–1650 cm⁻¹ region [1]. Furthermore, in pharmaceutical applications, the trans configuration is explicitly specified as the pharmacologically active stereochemistry: the local anesthetic and antiarrhythmic agent Rodocaine is defined solely as the trans isomer, and the cis isomer is not considered interchangeable [2]. Substituting the cis isomer, or mixing stereoisomers, can therefore alter reaction kinetics during downstream derivatization and compromise the pharmacological profile of the final drug substance.

trans-Octahydro-1H-1-pyrindine (CAS 39494-05-8): Comparator-Anchored Quantitative Differentiation Evidence


Cis vs. trans Debenzoylation Rate Divergence Under Identical Acidic Conditions

When the N-benzoyl derivatives of cis- and trans-octahydro-1H-1-pyrindine are heated with dry hydrogen chloride in dioxane, the two isomers undergo debenzoylation at greatly differing rates [1]. This stereochemically controlled reactivity difference provides a direct experimental discriminator for isomer identity and purity, and carries practical consequences for synthetic routes that employ N-benzoyl protection/deprotection sequences. The trans isomer's debenzoylation rate is substantially different from that of the cis isomer, enabling kinetic differentiation [1].

Stereochemical reactivity Protecting group removal Synthetic intermediate quality control

Infrared Spectroscopic Differentiation of Cis vs. Trans N-Benzoyl Derivatives in the 1630–1650 cm⁻¹ Region

The infrared spectra of N-benzoyl derivatives of cis-decahydroquinoline and cis-octahydro-1-pyrindine differ appreciably in the 1630–1650 cm⁻¹ region from the spectra of the corresponding trans-series benzamides [1]. This spectral region corresponds to the amide carbonyl stretching vibration and serves as a diagnostic fingerprint for confirming the trans vs. cis configuration of octahydro-1-pyrindine derivatives. The trans isomer exhibits a characteristic IR absorption pattern distinct from its cis counterpart, enabling unambiguous identity verification by FTIR [1].

Spectroscopic quality control Isomer fingerprinting FTIR identity testing

Trans Stereochemistry as the Explicitly Claimed Pharmacophoric Configuration for the Drug Rodocaine in US Patent 3,679,686

United States Patent 3,679,686 (Janssen Pharm. NV) claims N-(bicycloamino-alkanoyl)-anilines as local anesthetic and antiarrhythmic agents. The single most preferred species is explicitly defined as trans-6'-chloro-2,3,4,4a,5,6,7,7a-octahydro-1H-1-pyrindine-1-propiono-o-toluidide (Rodocaine), including its resolved (+) and (−) enantiomorphs [1]. The patent separately claims the cis isomer (Claim 9) but designates the trans compound as the most preferred embodiment, indicating superior pharmacological properties associated with the trans configuration. The trans-octahydro-1H-1-pyrindine parent amine is therefore the required synthetic precursor for the preferred drug substance.

Local anesthetic Antiarrhythmic agent Stereo-defined pharmaceutical intermediate

Rodocaine (Trans Derivative) vs. Proparacaine and Benoxinate: Comparative Onset and Duration of Corneal Anesthesia

US Patent 4,902,692 discloses Rodocaine, the trans-octahydro-1H-1-pyrindine derivative, as an ophthalmic anesthetic. In comparative corneal sensitivity testing, Rodocaine produces a maximal anesthetic block within 5 minutes, with corneal sensitivity returning to normal at 35–60 minutes [1]. In contrast, the standard topical agents proparacaine (0.5% w/v) and benoxinate (0.4% w/v) block corneal sensitivity for 15–20 minutes, with baseline recovery requiring 65–80 minutes [1]. Rodocaine thus provides a faster onset (maximal block at 5 min vs. 15–20 min) and a shorter recovery window (35–60 min vs. 65–80 min), offering a distinct clinical profile suited for short-duration ophthalmic procedures.

Ophthalmic anesthesia Onset of action Duration of anesthesia Corneal sensitivity

Octahydro-1H-cyclopenta[b]pyridine Scaffold as a Genuinely Three-Dimensional Conformationally Restricted GABA Analogue Template

Melnykov et al. (2019) developed a synthetic route to rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue, and performed a geometric assessment of the scaffold [1]. The analysis concluded that the octahydro-1H-cyclopenta[b]pyridine template can be considered "truly three-dimensional" [1], distinguishing it from flatter heterocyclic scaffolds commonly used in medicinal chemistry. This three-dimensionality is a direct consequence of the saturated trans-fused ring system and is relevant for programs seeking to explore novel chemical space beyond planar aromatic scaffolds.

Conformational restriction GABA analogue Three-dimensional scaffold Medicinal chemistry building block

Predicted Physicochemical Profile: pKa, Boiling Point, and Density of trans-Octahydro-1H-1-pyrindine

The predicted acid dissociation constant (pKa) of octahydro-1H-1-pyrindine is 11.75 ± 0.20, indicating moderate basicity typical of secondary bicyclic amines . The boiling point is reported as 83 °C at 19 Torr, and the predicted density is 0.915 ± 0.06 g/cm³ . While these predicted values apply to the octahydro-1H-1-pyrindine scaffold generally and are not explicitly resolved for cis vs. trans isomers, the pKa value is noted to be influenced by stereochemistry and conformational constraints of the bicyclic system [1]. Comparative experimental pKa values for the cis isomer under identical conditions are not available from the accessed sources.

Physicochemical characterization Basicity Purification parameters Formulation pre-screening

High-Confidence Application Scenarios for trans-Octahydro-1H-1-pyrindine (CAS 39494-05-8) Based on Comparator-Anchored Evidence


Synthesis of Stereo-Defined Local Anesthetic and Antiarrhythmic Drug Candidates (Rodocaine Series)

The trans-octahydro-1H-1-pyrindine parent amine serves as the essential synthetic precursor for Rodocaine and related N-(bicycloamino-alkanoyl)-aniline derivatives claimed in US Patent 3,679,686. The trans configuration is explicitly designated as the most preferred stereochemistry for pharmacological activity . Procurement of the trans isomer is necessary to access the patent-preferred drug substance; the cis isomer yields a separately claimed but non-preferred compound. Rodocaine has demonstrated a rapid-onset, short-duration ophthalmic anesthetic profile (maximal block within 5 minutes, recovery at 35–60 minutes) vs. proparacaine and benoxinate (15–20 min onset, 65–80 min recovery) , supporting its use in programs targeting fast-acting, transient local anesthetics.

Conformationally Restricted GABA Analogue Design and CNS Target Exploration

The octahydro-1H-cyclopenta[b]pyridine scaffold has been validated as a "truly three-dimensional" template for constructing conformationally restricted GABA analogues . The saturated trans-fused bicyclic system imposes conformational rigidity that is not achievable with monocyclic or planar heterocyclic scaffolds. This application scenario is relevant for neuroscience drug discovery programs seeking to develop subtype-selective GABA receptor ligands or tool compounds with defined three-dimensional pharmacophores. Researchers should specify the trans isomer to ensure the intended scaffold geometry.

Agrochemical Intermediate: Phosphorylacylamine Plant Growth Regulators and Fungicides

Phosphorylthio-acetyl derivatives of octahydropyrindines are claimed as effective plant growth regulators, selective herbicides, and fungicides with activity against Piricularia oryzae and Erysiphe species . The octahydro-1-pyrindine core serves as the heterocyclic scaffold onto which the phosphorylacylamine pharmacophore is installed. While the patent covers both cis and trans isomers generically, the stereochemistry of the bicyclic amine influences the three-dimensional presentation of the active moiety and may affect target selectivity. Procuring the trans isomer ensures a defined, characterizable starting material for structure-activity relationship (SAR) studies.

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